molecular formula C12H19ClO B8679709 1-(Chloromethoxymethyl)adamantane

1-(Chloromethoxymethyl)adamantane

Cat. No. B8679709
M. Wt: 214.73 g/mol
InChI Key: QBAUQDFDSGHDNO-UHFFFAOYSA-N
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Description

1-(Chloromethoxymethyl)adamantane is a useful research compound. Its molecular formula is C12H19ClO and its molecular weight is 214.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(Chloromethoxymethyl)adamantane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Chloromethoxymethyl)adamantane including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-(Chloromethoxymethyl)adamantane

Molecular Formula

C12H19ClO

Molecular Weight

214.73 g/mol

IUPAC Name

1-(chloromethoxymethyl)adamantane

InChI

InChI=1S/C12H19ClO/c13-8-14-7-12-4-9-1-10(5-12)3-11(2-9)6-12/h9-11H,1-8H2

InChI Key

QBAUQDFDSGHDNO-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)COCCl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A two neck Kjeldahl flask of 50 ml into which a stirrer was put was charged with 2.15 g (10 mmol) of 1-adamantylmethyl chloromethyl ether obtained in (1), 0.97 g (12 mmol) of 2-chloroethanol, 1.52 g (15 mmol) of triethylamine and dried THF, and it was equipped with a coiled condenser to reflux and stir the solution for 8 hours. Triethylamine hydrochloride was filtered, and gas chromatographic analysis was carried out to find that chloroethyl chloromethyl ether was completely converted and that 2.25 g (8.7 mmol, isolation yield: 86.9%) of a colorless liquid which was the intended product was obtained at a selectivity of 98.5%.
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Synthesis routes and methods II

Procedure details

A Kjeldahl flask of 50 ml equipped with a nozzle for introducing hydrogen chloride gas into which a stirrer was put was charged with 1.66 g (10 mmol) of 1-adamantylmethanol, 0.60 g (20 mmol) of paraformaldehyde, 1.20 g (10 mmol) of magnesium sulfate and dried dichloromethane, and it was cooled down to 0° C. and stirred in an ice bath. Hydrogen chloride gas which was generated by mixing 10 g of sodium chloride with 50 ml of conc. sulfuric acid was blown thereinto through the nozzle for 60 minutes. After stirred for further 60 minutes, magnesium sulfate was filtered, and then gas chromatographic analysis was carried out to find that 1-adamantylmethanol was completely converted and that 1.67 g (7.8 mmol, isolation yield: 77.8%) of a colorless liquid which was the intended product was obtained at a selectivity of 94.5%.
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Synthesis routes and methods III

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Synthesis routes and methods IV

Procedure details

Paraformaldehyde was added to adamantane-1-methanol, and a hydrogen chloride gas was injected at 2.5 equivalent amounts per this adamantane-1-methanol. Then, the reaction was conducted at a temperature of 50° C. for 12 hours. After the completion of the reaction, the product was distillated under reduced pressure so as to obtain 1-adamantylmethyl chloromethyl ether (compound 3) represented by the following chemical formula (60).
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